リン酸二水素ナトリウム七水和物

説明

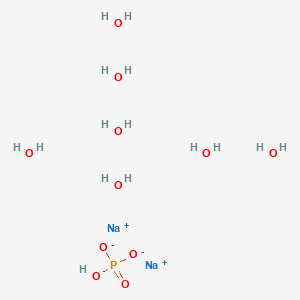

Sodium phosphate dibasic heptahydrate, also known as Disodium hydrogen phosphate heptahydrate or Disodium phosphate, is a hydrated form of disodium phosphate (DSP) or disodium hydrogen orthophosphate . It is widely used as a pH regulator and saline laxative . The linear formula of this compound is Na2HPO4 · 7H2O and its CAS Number is 7782-85-6 .

Synthesis Analysis

Sodium phosphate dibasic heptahydrate can be generated by the neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O .Molecular Structure Analysis

The molecular formula of Sodium phosphate dibasic heptahydrate is H15Na2O11P . Its average mass is 268.066 Da and its monoisotopic mass is 268.014740 Da .Chemical Reactions Analysis

Sodium phosphate dibasic heptahydrate is known to be moderately basic. The pH of its water solution is between 8.0 and 11.0 . It is also used in the preparation of phosphate-buffered saline (PBS, pH 7.4), which is used as a buffer solution in biological research to keep the pH constant .Physical And Chemical Properties Analysis

Sodium phosphate dibasic heptahydrate is a water-soluble white powder . It is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用

リン酸緩衝生理食塩水 (PBS) の調製

リン酸二水素ナトリウム七水和物は、生物学研究において一定のpHを維持する緩衝液であるリン酸緩衝生理食塩水 (PBS)の調製によく用いられます。 PBSは、細胞の浸透圧平衡を維持し、細胞にとって無毒な環境を提供するため、細胞培養に不可欠です .

pH調節

この化合物は、様々な溶液においてpH調節剤として機能します。 実験で目的のpHレベルを調整および維持するために使用され、これは多くの生物学および化学システムの安定性と反応性にとって重要です .

食品業界での用途

食品業界では、リン酸二水素ナトリウム七水和物は、リン酸三ナトリウムと組み合わせてpHレベルを調節します。 この調節は、食品の酸性度またはアルカリ性を制御するために重要であり、保存性、風味、および食感に影響を与える可能性があります .

水処理

また、水処理プロセスにも応用されています。 この化合物は、水のpHを調整し、工業プロセスや消費など様々な用途に適した水にします .

濃縮牛乳中の凝固防止

乳製品業界では、リン酸二水素ナトリウム七水和物は、濃縮牛乳の製造中の凝固を防ぎます。 これにより、滑らかな食感になり、保存期間が延長されます .

防結塊剤

これは、粉末製品において防結塊剤として機能します。 この特性は、粉末状の食品、洗剤、その他の粒状製品において、凝集を防ぎ、自由に流れる特性を維持するために不可欠です .

乳製品中の乳化剤

乳化剤として、これは、そうでなければ混和性がないか、または組み合わせが難しい成分を混合するのに役立ちます。 これは、チーズやホイップクリームなどの乳製品において、独特の食感と粘度を得るために特に役立ちます .

作用機序

Target of Action

Sodium phosphate dibasic heptahydrate primarily targets the large intestine . It is used as an osmotic laxative to increase the water content in the fecal matter, thereby facilitating bowel movement .

Mode of Action

The compound works by increasing the amount of solute present in the intestinal lumen . This creates an osmotic gradient, which draws water into the lumen . The increased water content softens the stool and stimulates bowel movement .

Biochemical Pathways

It is known that the compound’s osmotic action in the large intestine leads to increased water content in the feces . This results in a laxative effect, facilitating bowel movement and aiding in the cleansing of the colon .

Pharmacokinetics

It is known that the compound is used orally or rectally, and its effects are localized to the gastrointestinal tract .

Result of Action

The primary result of the action of sodium phosphate dibasic heptahydrate is an increase in fecal water content, leading to increased mobility through the large intestine . This facilitates bowel movement and is particularly useful in preparing the colon for a colonoscopy .

Action Environment

The effectiveness of sodium phosphate dibasic heptahydrate can be influenced by various environmental factors. For instance, adequate hydration before, during, and after the use of this compound is crucial to prevent dehydration due to its osmotic action . Additionally, the compound’s efficacy as a laxative may be affected by factors such as diet, physical activity, and individual health conditions .

将来の方向性

生化学分析

Biochemical Properties

Sodium phosphate, dibasic, heptahydrate plays a crucial role in biochemical reactions, particularly as a buffering agent. It helps maintain a stable pH environment, which is essential for various enzymatic activities. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of enzyme activities such as alkaline phosphatase, which requires a specific pH range for optimal function. Sodium phosphate, dibasic, heptahydrate also participates in the formation of nucleotides and nucleic acids by providing phosphate groups necessary for the synthesis of DNA and RNA .

Cellular Effects

Sodium phosphate, dibasic, heptahydrate influences various cellular processes and functions. It affects cell signaling pathways by modulating the availability of phosphate ions, which are critical for phosphorylation reactions. These reactions are essential for the activation and deactivation of proteins involved in signal transduction. Additionally, sodium phosphate, dibasic, heptahydrate impacts gene expression by altering the phosphorylation state of transcription factors, thereby influencing their activity. This compound also plays a role in cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, sodium phosphate, dibasic, heptahydrate exerts its effects through various mechanisms. It acts as a phosphate donor in phosphorylation reactions, which are catalyzed by kinases. These reactions are vital for the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. Sodium phosphate, dibasic, heptahydrate also interacts with enzymes such as phosphatases, which remove phosphate groups from proteins, thereby modulating their activity. Furthermore, this compound can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium phosphate, dibasic, heptahydrate can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, sodium phosphate, dibasic, heptahydrate may undergo degradation, leading to a decrease in its buffering capacity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of sodium phosphate, dibasic, heptahydrate vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively modulate phosphate levels in the body. At high doses, sodium phosphate, dibasic, heptahydrate can cause adverse effects such as hyperphosphatemia, which can lead to disturbances in calcium and phosphate homeostasis. Toxic effects observed at high doses include renal damage, cardiovascular issues, and gastrointestinal disturbances .

Metabolic Pathways

Sodium phosphate, dibasic, heptahydrate is involved in several metabolic pathways. It participates in the phosphate cycle, where it acts as a source of phosphate ions for various biochemical reactions. This compound interacts with enzymes such as adenosine triphosphate synthase, which catalyzes the formation of adenosine triphosphate from adenosine diphosphate and inorganic phosphate. Sodium phosphate, dibasic, heptahydrate also affects metabolic flux by influencing the levels of key metabolites involved in energy production and storage .

Transport and Distribution

Within cells and tissues, sodium phosphate, dibasic, heptahydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of phosphate ions across cell membranes, ensuring their availability for biochemical reactions. Sodium phosphate, dibasic, heptahydrate can accumulate in certain tissues, particularly those involved in phosphate metabolism, such as the kidneys and bones. Its distribution within the body is influenced by factors such as pH and the presence of other ions .

Subcellular Localization

Sodium phosphate, dibasic, heptahydrate exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it participates in various metabolic processes. It can also be found in organelles such as mitochondria, where it plays a role in energy production. The localization of sodium phosphate, dibasic, heptahydrate is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium phosphate, dibasic, heptahydrate involves the reaction between phosphoric acid and sodium hydroxide followed by crystallization.", "Starting Materials": [ "Phosphoric acid (H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Mix phosphoric acid and sodium hydroxide in a 1:2 molar ratio in a reaction vessel.", "Heat the mixture to 60-70°C and stir until all the solids dissolve.", "Cool the mixture to room temperature.", "Add water to the mixture to obtain a final concentration of 1M.", "Filter the solution to remove any impurities.", "Transfer the solution to a crystallization vessel and cool to 0-5°C.", "Allow the crystals to form for several hours.", "Filter the crystals and wash with cold water.", "Dry the crystals at 100°C to obtain Sodium phosphate, dibasic, heptahydrate." ] } | |

CAS番号 |

7782-85-6 |

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC名 |

disodium;hydrogen phosphate;heptahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChIキー |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

O.OP(=O)(O)O.[Na] |

その他のCAS番号 |

7782-85-6 |

ピクトグラム |

Irritant |

関連するCAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary industrial applications of disodium phosphate heptahydrate?

A: Disodium phosphate heptahydrate plays a crucial role in various industries. It serves as a raw material in detergent manufacturing, acts as a water softener in water treatment processes, and finds applications in textile dyeing and leather tanning industries. Additionally, it is utilized in the paper industry. [, ]

Q2: Can you describe a method for synthesizing disodium phosphate heptahydrate on an industrial scale?

A: Disodium phosphate heptahydrate can be produced through a reaction between phosphoric acid (H3PO4) and sodium carbonate (Na2CO3). This reaction is typically carried out in a continuous stirred tank reactor under controlled conditions: a temperature of 90°C, a pressure of 1 atm, and a reaction time of 1 hour. This process also yields carbon dioxide (CO2) as a byproduct. [, ]

Q3: What is the significance of disodium phosphate heptahydrate in pharmaceutical formulations?

A: Disodium phosphate heptahydrate is a crucial component in certain ophthalmic solutions, specifically those containing bimatoprost and timolol. These solutions, designed to reduce intraocular pressure, rely on disodium phosphate heptahydrate alongside citric acid monohydrate and sodium chloride to maintain a stable pH of 7.3. [, ]

Q4: Are there any analytical methods available to quantify disodium phosphate heptahydrate in food products?

A: While not directly quantifying disodium phosphate heptahydrate, researchers utilize it in buffer solutions for analyzing other compounds. For instance, it plays a vital role in a High-Performance Liquid Chromatography method with electrochemical detection to quantify folic acid (FA) in fortified fruit juices and cereal products. []

Q5: What are the economic considerations for establishing a disodium phosphate heptahydrate manufacturing plant?

A: Economic analyses of proposed disodium phosphate heptahydrate plants in Indonesia suggest promising financial outcomes. Evaluations, taking into account factors like Return on Investment (ROI), Pay Out Time (POT), Break-even Point (BEP), Shutdown Point (SDP), and Discounted Cash Flow (DCF), indicate that such ventures are economically viable and worth considering. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)

![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)

![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)